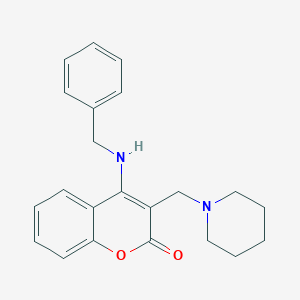
4-(Benzylamino)-3-(piperidinomethyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-3-(piperidinomethyl)coumarin, also known as BAPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a coumarin derivative that has both benzylamino and piperidinomethyl functional groups attached to it. BAPC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
4-(Benzylamino)-3-(piperidinomethyl)coumarin has been used in various scientific research applications, including:
1. Fluorescent Probe: 4-(Benzylamino)-3-(piperidinomethyl)coumarin is a fluorescent probe that can be used to detect and visualize the presence of various biomolecules, such as proteins, nucleic acids, and lipids. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in various bioimaging studies.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in the development of potential therapeutic agents for various diseases, such as Alzheimer's disease and Parkinson's disease.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been shown to exhibit anticancer activity against various cancer cell lines, such as breast cancer and lung cancer. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in the development of potential anticancer agents.
Mécanisme D'action
The mechanism of action of 4-(Benzylamino)-3-(piperidinomethyl)coumarin is not fully understood. However, it is believed that 4-(Benzylamino)-3-(piperidinomethyl)coumarin exerts its effects through various mechanisms, such as:
1. Binding to Biomolecules: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can bind to various biomolecules, such as proteins and nucleic acids, and alter their structure and function.
2. Inhibition of Enzymes: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate binding.
3. Inducing Apoptosis: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis, or programmed cell death, in cancer cells by altering the expression of various genes and proteins involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(Benzylamino)-3-(piperidinomethyl)coumarin has various biochemical and physiological effects, including:
1. Fluorescence: 4-(Benzylamino)-3-(piperidinomethyl)coumarin exhibits strong fluorescence, which can be used to detect and visualize the presence of various biomolecules.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, which can lead to changes in biochemical pathways and physiological processes.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Benzylamino)-3-(piperidinomethyl)coumarin has various advantages and limitations for lab experiments, including:
Advantages:
1. Fluorescent Probe: 4-(Benzylamino)-3-(piperidinomethyl)coumarin is a fluorescent probe that can be used to detect and visualize the presence of various biomolecules.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, which can lead to changes in biochemical pathways and physiological processes.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth and progression.
Limitations:
1. Toxicity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can be toxic to cells at high concentrations, which can limit its use in certain experiments.
2. Solubility: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has limited solubility in aqueous solutions, which can limit its use in certain experiments.
3. Stability: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can undergo degradation over time, which can affect its activity and reliability in experiments.
Orientations Futures
There are various future directions for research involving 4-(Benzylamino)-3-(piperidinomethyl)coumarin, including:
1. Development of Therapeutic Agents: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has shown potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Future research can focus on the development of 4-(Benzylamino)-3-(piperidinomethyl)coumarin-based drugs for these diseases.
2. Mechanistic Studies: Future research can focus on elucidating the exact mechanism of action of 4-(Benzylamino)-3-(piperidinomethyl)coumarin, which can provide insights into its effects on biochemical pathways and physiological processes.
3. Optimization of
Méthodes De Synthèse
Future research can focus on optimizing the synthesis method of 4-(Benzylamino)-3-(piperidinomethyl)coumarin, which can lead to increased yield, purity, and reproducibility.
Propriétés
Nom du produit |
4-(Benzylamino)-3-(piperidinomethyl)coumarin |
|---|---|
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-(benzylamino)-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C22H24N2O2/c25-22-19(16-24-13-7-2-8-14-24)21(18-11-5-6-12-20(18)26-22)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-16H2 |
Clé InChI |
IIJZJENXWARXBH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)NCC4=CC=CC=C4 |
SMILES canonique |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



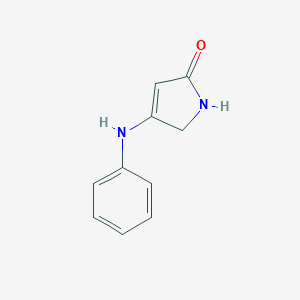
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
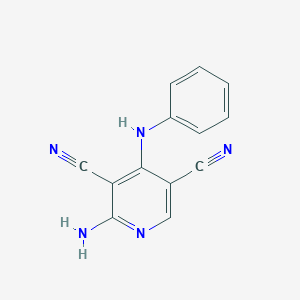
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
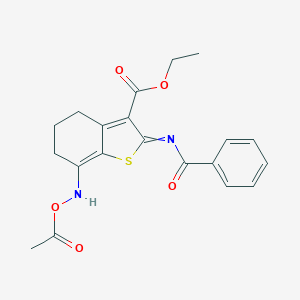
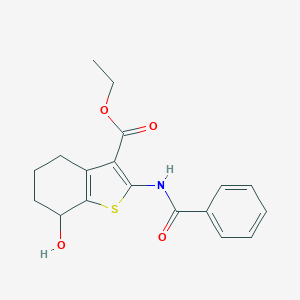
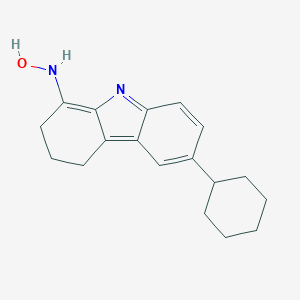
![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)